molecular formula C6H4BrClN2O2 B1457236 3-Amino-4-bromo-6-chloropicolinic acid CAS No. 1073182-90-7

3-Amino-4-bromo-6-chloropicolinic acid

Cat. No. B1457236
M. Wt: 251.46 g/mol
InChI Key: RWYNVFKAAOCJEF-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .


Molecular Structure Analysis

The molecular weight of 3-Amino-4-bromo-6-chloropicolinic acid is 251.47 . The molecular structure includes a carboxylic acid group, an aromatic primary amine, and a pyridine ring .


Physical And Chemical Properties Analysis

3-Amino-4-bromo-6-chloropicolinic acid is a solid compound . Its exact physical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Chemical Reactivity and Synthesis Approaches The exploration of halogenated picolinic acids, such as 3-Amino-4-bromo-6-chloropicolinic acid, involves their reactivity in various chemical contexts. For instance, studies on halopyridines have shown that reactions with potassium amide in liquid ammonia can yield mixtures of amino derivatives, highlighting the potential for generating diverse chemical structures through substitution reactions (Czuba & Woźniak, 2010). Similarly, the electrosynthesis of aminonicotinic acids from halopyridines in the presence of CO2 has been investigated, demonstrating the feasibility of utilizing such compounds in electrochemical reduction processes to synthesize valuable chemicals (Gennaro et al., 2004).

Interaction with Biological Systems Research into the interaction of halogenated picolinic acids with biological systems, particularly through photolytic processes, reveals the intricate dynamics of these compounds under light exposure. Studies have examined the reactivity of halides with triplets of chlorinated and brominated picolinic acids, uncovering the contrasting effects of bromide and chloride in these interactions and their potential implications for environmental and biological systems (Rollet & Richard, 2006).

Herbicide Development and Environmental Impact The development of herbicides often involves halogenated picolinic acids due to their biological activity. Studies on compounds like picloram, which share structural similarities with 3-Amino-4-bromo-6-chloropicolinic acid, have led to insights into their adsorption-desorption behaviors on mercury electrodes, providing a foundation for understanding their environmental behaviors and potential risks (Mellado et al., 2005). Furthermore, the anchoring of such herbicides onto solid surfaces like silica gel has been explored as a method to reduce their environmental toxicity, offering a novel approach to mitigating the ecological impact of chemical pollutants (Prado & Airoldi, 2004).

Advanced Materials and Catalysis The field of advanced materials and catalysis has also benefited from the study of halogenated picolinic acids. Research into the electrocatalytic dechlorination of chloropicolinic acid mixtures has demonstrated the potential for using palladium-modified metal cathodes to convert these compounds into less harmful substances, highlighting a promising avenue for waste treatment and chemical recycling (Hong-xing et al., 2016).

Safety And Hazards

The safety data sheet for 3-Amino-4-bromo-6-chloropicolinic acid suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-amino-4-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNVFKAAOCJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-6-chloropicolinic acid

Synthesis routes and methods

Procedure details

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (169 mg) was suspended in methanol (3 mL) and 2N sodium hydroxide solution (2 mL). The suspension was stirred at 50° C. for 3 hours. The precipitate was filtered off and washed carefully with diethyl ether. The precipitate was dissolved in a mixture of 2N hydrochloric acid and ethyl acetate and the layers were separated. The aqueous layer was 2× extracted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated in vacuum to afford 138 mg of the title compound of the formula
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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